molecular formula C14H13N3S B5697380 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)thio]quinoline

2-methyl-4-[(1-methyl-1H-imidazol-2-yl)thio]quinoline

Cat. No. B5697380
M. Wt: 255.34 g/mol
InChI Key: XVPODHBVHLIXIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-4-[(1-methyl-1H-imidazol-2-yl)thio]quinoline is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the quinoline family and has a unique structure that makes it an interesting subject of study. In

Scientific Research Applications

2-methyl-4-[(1-methyl-1H-imidazol-2-yl)thio]quinoline has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been investigated for its antitumor, antifungal, and antibacterial properties. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been explored for its ability to act as a photosensitizer in dye-sensitized solar cells.

Mechanism of Action

The mechanism of action of 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)thio]quinoline is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in DNA replication and cell division, thereby preventing the growth and proliferation of cancer cells. It may also act by disrupting the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects
Studies have shown that 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)thio]quinoline has low toxicity and does not have any significant adverse effects on the body. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, fungi, and bacteria. However, further studies are needed to determine its efficacy and safety in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)thio]quinoline in lab experiments is its low toxicity and high solubility in common solvents such as DMF and DMSO. This makes it easy to handle and use in various assays. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in specific applications.

Future Directions

There are several future directions for the study of 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)thio]quinoline. One direction is to further investigate its potential as an antitumor, antifungal, and antibacterial agent. This could involve studying its efficacy and safety in animal models and clinical trials. Another direction is to explore its potential as a photosensitizer in dye-sensitized solar cells. This could involve optimizing its structure to improve its efficiency and stability. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development.

Synthesis Methods

The synthesis of 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)thio]quinoline involves the reaction of 2-chloro-4-methylquinoline with 1-methyl-1H-imidazole-2-thiol in the presence of a base such as sodium hydride. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is typically carried out under reflux conditions. The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and concentration of reagents.

properties

IUPAC Name

2-methyl-4-(1-methylimidazol-2-yl)sulfanylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c1-10-9-13(18-14-15-7-8-17(14)2)11-5-3-4-6-12(11)16-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPODHBVHLIXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)SC3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]quinoline

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